5-[3-(2-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-3-pyridinecarboxamide
Overview
Description
Polypyrrole is an organic polymer obtained by oxidative polymerization of pyrrole. It is a solid with the formula H(C₄H₂NH)ₙH. Polypyrrole is an intrinsically conducting polymer, used in various fields such as electronics, optics, biology, and medicine . It has gained significant attention due to its simple preparation, non-toxicity, good stability, excellent mechanical properties, and high conductivity .
Mechanism of Action
Target of Action
PPY A, also known as “5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide”, is a potent inhibitor of T315I mutant and wild-type Abl kinases . The primary targets of PPY A are the Abl kinases, which play a crucial role in cell differentiation, division, adhesion, and stress response .
Mode of Action
PPY A interacts with its targets, the T315I mutant and wild-type Abl kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
For instance, Abl kinases are known to be involved in the regulation of the actin cytoskeleton, cell–cell adhesion, and cell migration . Therefore, the inhibition of Abl kinases by PPY A could potentially affect these processes.
Pharmacokinetics
It’s known that ppy a is soluble in dmso , which suggests that it could be administered orally or intravenously
Result of Action
The inhibition of Abl kinases by PPY A results in the suppression of the growth of cells transformed with either the Bcr-Abl T315I mutant or wild-type Bcr-Abl gene . This suggests that PPY A could potentially be used in the treatment of diseases characterized by the overactivity of Abl kinases, such as chronic myeloid leukemia (CML) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polypyrrole can be synthesized through different methods, with the most common being electrochemical synthesis and chemical oxidation .
Electrochemical Synthesis: This method involves the polymerization of pyrrole on an electrode surface in the presence of an electrolyte.
Chemical Oxidation: This method involves the oxidative polymerization of pyrrole using oxidants such as ferric chloride (FeCl₃). The process occurs via the formation of the pi-radical cation C₄H₄NH⁺, which attacks the C-2 carbon of an unoxidized molecule of pyrrole to give a dimeric cation [(C₄H₄NH)₂]²⁺.
Industrial Production Methods: Industrial production of polypyrrole often involves the chemical oxidation method due to its simplicity and scalability. The use of surfactants and controlled polymerization temperatures can help in controlling the size and morphology of polypyrrole nanoparticles .
Chemical Reactions Analysis
Polypyrrole undergoes various types of chemical reactions, including:
Oxidation: Polypyrrole can be oxidized to form conductive forms of the polymer.
Reduction: Polypyrrole can also undergo reduction reactions, which involve the removal of electrons from the polymer chain.
Substitution: Polypyrrole can participate in substitution reactions where functional groups are introduced into the polymer chain.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride (FeCl₃), ammonium persulfate (APS).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Substitution Reagents: Various functional groups can be introduced using appropriate reagents under controlled conditions.
Major Products Formed:
Oxidation: Conductive polypyrrole.
Reduction: Reduced polypyrrole with altered electrical properties.
Substitution: Functionalized polypyrrole with specific properties for targeted applications.
Scientific Research Applications
Polypyrrole has a wide range of scientific research applications due to its unique properties:
Chemistry: Used in the development of conductive polymers and nanocomposites.
Biology: Utilized in biosensing and drug delivery systems.
Medicine: Employed in biomedical applications such as tissue engineering and medical devices.
Industry: Applied in energy storage devices, sensors, electromagnetic interference shielding, and corrosion-resistant coatings
Comparison with Similar Compounds
Polypyrrole is often compared with other conductive polymers such as polyaniline, polythiophene, and polyacetylene .
Polyaniline: Similar to polypyrrole, polyaniline is a conductive polymer with good stability and conductivity.
Polythiophene: Polythiophene has higher conductivity than polypyrrole but is less stable in air.
Polyacetylene: Polyacetylene has excellent conductivity but is highly sensitive to air and moisture, making it less practical for many applications.
Polypyrrole stands out due to its combination of good conductivity, stability, and ease of synthesis, making it a versatile material for various applications.
Properties
IUPAC Name |
5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-26(2)22(27)16-8-14(10-23-11-16)15-9-18-19(13-25-21(18)24-12-15)17-6-4-5-7-20(17)28-3/h4-13H,1-3H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQRHHQPEMOLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1)C2=CC3=C(NC=C3C4=CC=CC=C4OC)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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